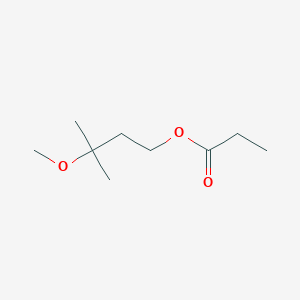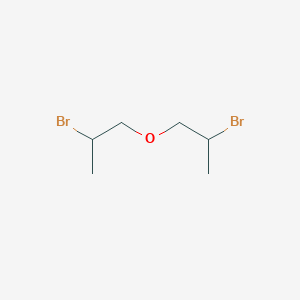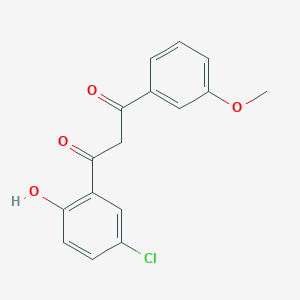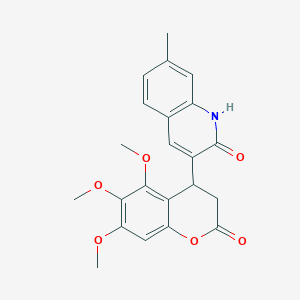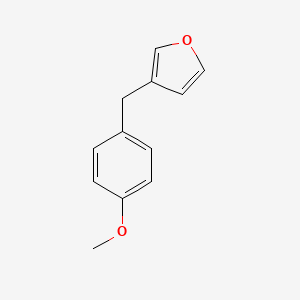
3-(4-Methoxybenzyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxybenzyl)furan is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzyl)furan typically involves the reaction of 4-methoxybenzyl chloride with furan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Methoxybenzyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzyl and furan derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxybenzyl)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxybenzyl)furan involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Furan: The parent compound with a simple furan ring.
2-Furylmethanol: A furan derivative with a hydroxymethyl group.
5-Methylfurfural: A furan derivative with a formyl group.
Uniqueness: 3-(4-Methoxybenzyl)furan is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methyl]furan |
InChI |
InChI=1S/C12H12O2/c1-13-12-4-2-10(3-5-12)8-11-6-7-14-9-11/h2-7,9H,8H2,1H3 |
Clave InChI |
ZFEWMRAZXABKCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)

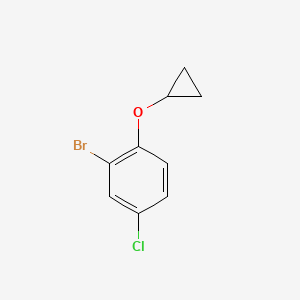
![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
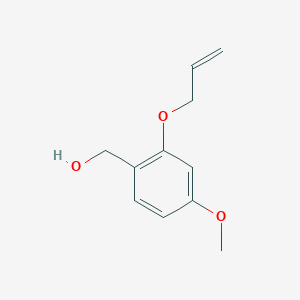
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
